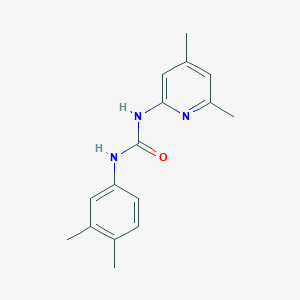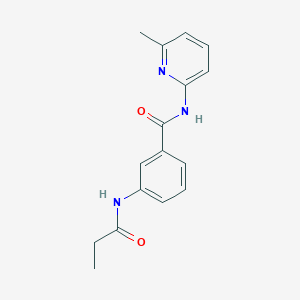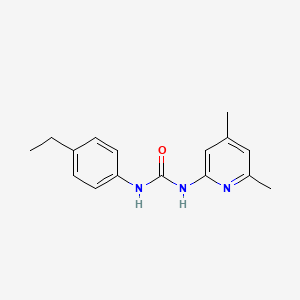
1-(1-adamantyl)-4-(1,3-benzodioxol-5-ylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-adamantyl)-4-(1,3-benzodioxol-5-ylcarbonyl)piperazine, also known as ABP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. ABP is a piperazine derivative that has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 1-(1-adamantyl)-4-(1,3-benzodioxol-5-ylcarbonyl)piperazine is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation. This compound has also been shown to inhibit the replication of certain viruses and fungi.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to inhibit the replication of certain viruses and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-adamantyl)-4-(1,3-benzodioxol-5-ylcarbonyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under various conditions and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. In addition, this compound has not been extensively studied for its toxicity and safety profile.
Direcciones Futuras
There are several future directions for the study of 1-(1-adamantyl)-4-(1,3-benzodioxol-5-ylcarbonyl)piperazine. One direction is the development of new drugs based on this compound as a scaffold. This compound can be modified to create new compounds with improved efficacy and safety profiles. Another direction is the study of the toxicity and safety profile of this compound. This will enable the development of this compound-based drugs that are safe for human use. Finally, the study of the mechanism of action of this compound will provide insights into its potential applications in the treatment of various diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies for its potential applications in medicinal chemistry. This compound has been synthesized through various methods and has been studied for its anticancer, antiviral, and antifungal properties. This compound has also been used as a scaffold for the development of new drugs. The mechanism of action of this compound is not fully understood, but it has been suggested to act as an inhibitor of certain enzymes involved in cancer cell proliferation. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of new drugs, the study of its toxicity and safety profile, and the study of its mechanism of action.
Métodos De Síntesis
The synthesis of 1-(1-adamantyl)-4-(1,3-benzodioxol-5-ylcarbonyl)piperazine has been achieved through several methods. One such method involves the reaction of 1-adamantylamine with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. Another method involves the reaction of 1-adamantylamine with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. The yield of this compound using these methods is reported to be around 70-80%.
Aplicaciones Científicas De Investigación
1-(1-adamantyl)-4-(1,3-benzodioxol-5-ylcarbonyl)piperazine has been studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer, antiviral, and antifungal properties. This compound has also been studied for its potential use as a scaffold for the development of new drugs. It has been used as a starting material for the synthesis of various compounds that have shown promising results in preclinical studies.
Propiedades
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(1,3-benzodioxol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c25-21(18-1-2-19-20(10-18)27-14-26-19)23-3-5-24(6-4-23)22-11-15-7-16(12-22)9-17(8-15)13-22/h1-2,10,15-17H,3-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPPPXKHCBKXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=C(C=C2)OCO3)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-4-{[1-methyl-3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5413896.png)
![2-cyclohexyl-6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5413898.png)
![4-hydroxy-1-[8-(trifluoromethyl)quinolin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5413909.png)

![2-{1-cyclohexyl-4-[6-(trifluoromethyl)-2-pyridinyl]-2-piperazinyl}ethanol](/img/structure/B5413924.png)
![11,11-dimethyl-8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5413925.png)
![5-tert-butyl-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}-2-furamide](/img/structure/B5413933.png)
![N-(4-methoxybenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5413947.png)
![5-ethyl-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5413951.png)

![4-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B5413956.png)
![1-(3-furoyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5413963.png)
![3-benzyl-5-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5413969.png)